4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
CAS No.: 868046-56-4
Cat. No.: VC8166143
Molecular Formula: C46H38O8
Molecular Weight: 718.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868046-56-4 |
|---|---|
| Molecular Formula | C46H38O8 |
| Molecular Weight | 718.8 g/mol |
| IUPAC Name | 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid |
| Standard InChI | InChI=1S/C46H38O8/c1-23-37(29-7-15-33(16-8-29)43(47)48)25(3)41(26(4)38(23)30-9-17-34(18-10-30)44(49)50)42-27(5)39(31-11-19-35(20-12-31)45(51)52)24(2)40(28(42)6)32-13-21-36(22-14-32)46(53)54/h7-22H,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
| Standard InChI Key | IUJFLVSTXVUAGV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)C(=O)O)C)C5=CC=C(C=C5)C(=O)O)C)C)C6=CC=C(C=C6)C(=O)O |
| Canonical SMILES | CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)C(=O)O)C)C5=CC=C(C=C5)C(=O)O)C)C)C6=CC=C(C=C6)C(=O)O |
Introduction
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is a complex organic compound with a molecular formula of C46H38O8 and a molecular weight of 718.8 g/mol . This compound is part of a broader class of aromatic carboxylic acids, which are known for their diverse applications in materials science and organic synthesis.
Synthesis and Applications
The synthesis of such complex aromatic compounds often involves multi-step reactions, including coupling reactions to introduce additional phenyl groups. These compounds are significant in materials science due to their potential applications in polymer chemistry and as building blocks for more complex structures.
While specific applications of 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid are not detailed in the available literature, compounds with similar structures are used in dye synthesis and as additives in polymers due to their electron-rich nature.
Research Findings and Future Directions
Research on complex aromatic compounds like 4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is ongoing, with a focus on understanding their chemical properties and potential applications. Future studies may explore their use in advanced materials or as intermediates in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume